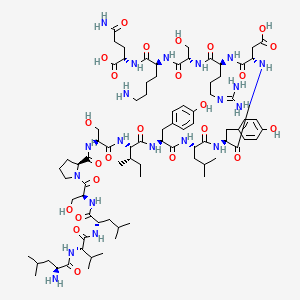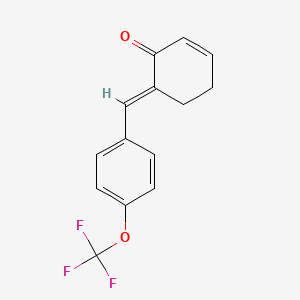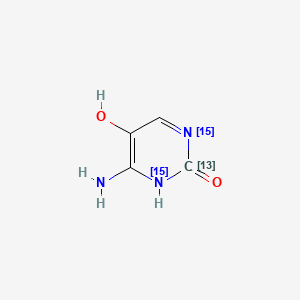
Cdk1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk1-IN-4 is a selective inhibitor of cyclin-dependent kinase 1 (CDK1), a crucial enzyme involved in cell cycle regulation. CDK1, along with its cyclin partners, plays a pivotal role in the transition from the G2 phase to the M phase of the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cdk1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives of this compound with modified functional groups .
Scientific Research Applications
Cdk1-IN-4 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of CDK1 by this compound can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.
Cell Cycle Studies: This compound is used to study the role of CDK1 in cell cycle regulation and its interactions with other cell cycle proteins.
Drug Development: This compound serves as a lead compound for the development of new CDK1 inhibitors with improved efficacy and selectivity.
Mechanism of Action
Cdk1-IN-4 exerts its effects by binding to the active site of CDK1, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates required for cell cycle progression. The inhibition of CDK1 leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis of cancer cells .
Comparison with Similar Compounds
Cdk1-IN-4 is compared with other CDK1 inhibitors such as dinaciclib and flavopiridol. While all these compounds inhibit CDK1, this compound is unique due to its higher selectivity and potency . Similar compounds include:
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
Flavopiridol: A broad-spectrum CDK inhibitor with activity against CDK1, CDK2, CDK4, and CDK6.
This compound stands out due to its specific inhibition of CDK1, making it a valuable tool for targeted cancer therapy .
Properties
Molecular Formula |
C26H24ClN5S |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
4-(4-benzylphthalazin-1-yl)-N-(3-chlorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C26H24ClN5S/c27-20-9-6-10-21(18-20)28-26(33)32-15-13-31(14-16-32)25-23-12-5-4-11-22(23)24(29-30-25)17-19-7-2-1-3-8-19/h1-12,18H,13-17H2,(H,28,33) |
InChI Key |
ZNJIRQMCOQXGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4)C(=S)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)

![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)




![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
